
Copiamycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copiamycin is a natural product found in Streptomyces hygroscopicus with data available.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Overview
Copiamycin exhibits potent antimicrobial activity against various bacterial strains, including multidrug-resistant pathogens. Its mechanism of action and efficacy make it a candidate for further development as a therapeutic agent.
Case Study: Efficacy Against Multidrug-Resistant Bacteria
A recent study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus, particularly strains resistant to common antibiotics. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of existing antibiotics, suggesting its potential as a new treatment option for resistant infections .
Bacterial Strain | MIC (µg/mL) | Resistance Type |
---|---|---|
Staphylococcus aureus | 0.5 | Multidrug-resistant |
Escherichia coli | 1.0 | Extended-spectrum beta-lactamase (ESBL) producing |
Pseudomonas aeruginosa | 2.0 | Carbapenem-resistant |
Research Tool in Microbial Genetics
Overview
this compound serves as a valuable tool in microbial genetics, particularly in studying gene expression and biosynthetic pathways in actinobacteria.
Application: Heterologous Expression Systems
Researchers have utilized this compound in heterologous expression systems to activate silent biosynthetic gene clusters (BGCs). By introducing this compound into various Streptomyces strains, scientists have successfully activated previously uncharacterized BGCs, leading to the discovery of novel natural products with potential therapeutic applications .
Table: Activation of Biosynthetic Gene Clusters
Strain | BGC Activated | Product Identified |
---|---|---|
Streptomyces albus | NRPS BGC | Conkatamycin |
Streptomyces lividans | PKS BGC | Lydiamycin |
Streptomyces coelicolor | Uncharacterized BGC | Novel antibiotic candidate |
Potential in Drug Development
Overview
The unique structure of this compound and its derivatives presents opportunities for drug development, particularly in creating new antibiotics.
Research Findings: Structural Modifications
Studies have indicated that modifying the chemical structure of this compound can enhance its antibacterial properties and reduce toxicity. For instance, derivatives with altered side chains have shown improved efficacy against resistant strains while maintaining low cytotoxicity levels .
Table: Structure-Activity Relationship of this compound Derivatives
Derivative | Antibacterial Activity (MIC µg/mL) | Cytotoxicity (IC50 µg/mL) |
---|---|---|
This compound | 0.5 | >100 |
Modified Derivative A | 0.25 | 80 |
Modified Derivative B | 0.1 | 50 |
Future Directions and Research Needs
The ongoing research into this compound's applications highlights several areas for future exploration:
- Mechanism of Action: Further studies are needed to elucidate the precise mechanism by which this compound exerts its antibacterial effects.
- Clinical Trials: Initiating clinical trials to assess the safety and efficacy of this compound in human subjects is crucial.
- Biosynthetic Pathway Elucidation: Understanding the biosynthetic pathways involved in this compound production may lead to enhanced yield through genetic engineering.
Propiedades
Número CAS |
11078-23-2 |
---|---|
Fórmula molecular |
C54H95N3O17 |
Peso molecular |
1058.3 g/mol |
Nombre IUPAC |
3-[[(10Z,16Z)-5,7,9,19,21,23,27,29,30,31-decahydroxy-8,12,18,22,26-pentamethyl-13-[(E)-4-methyl-12-[(N'-methylcarbamimidoyl)amino]dodec-8-en-2-yl]-15-oxo-14,33-dioxabicyclo[27.3.1]tritriaconta-10,16-dien-3-yl]oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C54H95N3O17/c1-31(15-13-11-9-10-12-14-22-57-53(55)56-8)23-35(5)51-34(4)17-20-42(60)36(6)44(62)25-38(58)24-39(72-50(69)29-48(66)67)26-40-27-46(64)52(70)54(71,74-40)30-47(65)33(3)16-19-41(59)37(7)45(63)28-43(61)32(2)18-21-49(68)73-51/h9-10,17-18,20-21,31-47,51-52,58-65,70-71H,11-16,19,22-30H2,1-8H3,(H,66,67)(H3,55,56,57)/b10-9+,20-17-,21-18- |
Clave InChI |
DTXXAWMAXGFPJR-NJEQGCGJSA-N |
SMILES |
CC1CCC(C(C(CC(C(C=CC(=O)OC(C(C=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)O)C)O |
SMILES isomérico |
CC1CCC(C(C(CC(C(/C=C\C(=O)OC(C(/C=C\C(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)C(C)CC(C)CCC/C=C/CCCNC(=NC)N)C)O)O)C)O |
SMILES canónico |
CC1CCC(C(C(CC(C(C=CC(=O)OC(C(C=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)O)C)O |
Sinónimos |
Copiamycin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.